(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone: . This compound features a piperazine ring, a thiophene ring, and a methylated pyridazine ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves the following steps:
Formation of the Pyridazine Ring: : The pyridazine ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and β-keto esters.
Introduction of the Piperazine Ring: : The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperazine moiety.
Coupling with Thiophene: : The thiophene ring is coupled to the piperazine ring through a series of reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: : Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines or halides can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Scientific Research Applications
(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone: has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : The compound may have biological activity, potentially serving as a lead compound in drug discovery.
Medicine: : It could be investigated for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: : The compound may find use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone: can be compared to other similar compounds, such as:
(4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone: : This compound has a similar structure but with different substituents, leading to different properties and applications.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methanone:
The uniqueness of This compound
Properties
IUPAC Name |
[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-11-4-5-13(16-15-11)17-6-8-18(9-7-17)14(19)12-3-2-10-20-12/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPTVEQUWJDNDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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